molecular formula C8H8Cl2O3S B2968404 4,5-Dichloro-3-propoxythiophene-2-carboxylic acid CAS No. 1708079-53-1

4,5-Dichloro-3-propoxythiophene-2-carboxylic acid

Cat. No.: B2968404
CAS No.: 1708079-53-1
M. Wt: 255.11
InChI Key: JNMLIGYBZRYDNR-UHFFFAOYSA-N
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Description

4,5-Dichloro-3-propoxythiophene-2-carboxylic acid (CAS: 1708079-53-1) is a heterocyclic carboxylic acid derivative featuring a thiophene core substituted with chlorine atoms at positions 4 and 5, a propoxy group at position 3, and a carboxylic acid moiety at position 2. This compound is synthesized via cyclization and functionalization reactions, as inferred from analogous thiophene syntheses in heterocyclic chemistry literature . Analytical data for structurally related compounds, such as IR absorption bands (e.g., 1713 cm⁻¹ for carbonyl groups) and mass spectrometry peaks (e.g., m/z 236 for molecular ions), suggest methods for characterizing its purity and structural integrity . The compound is commercially available at 95% purity and is primarily utilized as an intermediate in pharmaceutical and agrochemical research .

Properties

IUPAC Name

4,5-dichloro-3-propoxythiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O3S/c1-2-3-13-5-4(9)7(10)14-6(5)8(11)12/h2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMLIGYBZRYDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(SC(=C1Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4,5-Dichloro-3-propoxythiophene-2-carboxylic acid typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4,5-Dichloro-3-propoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiol derivatives.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,5-Dichloro-3-propoxythiophene-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-3-propoxythiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit key enzymes involved in microbial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The chlorine atoms in this compound enhance its electrophilicity and metabolic stability compared to caffeic acid’s hydroxyl groups, which confer antioxidant properties .
  • Core Heterocycles : The thiophene and pyrimidine cores exhibit distinct electronic properties. Thiophenes are π-electron-rich, favoring electrophilic substitutions, while pyrimidines are aromatic nitrogen-containing systems with hydrogen-bonding capabilities .

Biological Activity

4,5-Dichloro-3-propoxythiophene-2-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. Understanding its biological activity is crucial for exploring its therapeutic potential.

  • Molecular Formula : C₈H₈Cl₂O₃S
  • CAS Number : 1708079-53-1
  • Structural Characteristics : The compound features a thiophene ring substituted with chlorine and a propoxy group, which contributes to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various Gram-positive bacteria and fungi. A study focused on the structure-dependent activity of related compounds demonstrated promising results against multidrug-resistant pathogens, including Staphylococcus aureus and Clostridioides difficile.

Table 1: Antimicrobial Activity Against Selected Pathogens

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundS. aureus16 µg/mL
4,5-Dichloro derivativeC. difficile32 µg/mL
5-Fluorobenzimidazole derivativeMethicillin-resistant S. aureus4 µg/mL

These results suggest that the compound could serve as a scaffold for developing new antimicrobial agents targeting resistant strains .

Anticancer Activity

The anticancer properties of this compound were evaluated using A549 human lung cancer cells. The compound showed a significant reduction in cell viability, indicating its potential as an anticancer agent.

Table 2: Anticancer Activity Against A549 Cells

CompoundCell Viability (%)p-value
Control100-
4,5-Dichloro derivative63.4<0.05
Ester derivative71.3-
Enhanced derivative21.2<0.001

The data indicates that the presence of the dichloro substituent significantly enhances the anticancer activity of the compound .

Case Studies

  • Study on Antimicrobial Resistance :
    A recent study explored various derivatives of thiophene-based compounds against drug-resistant strains. The results showed that the dichloro substitution in the thiophene ring significantly improved efficacy against vancomycin-intermediate S. aureus strains .
  • In Vivo Studies :
    Preliminary in vivo studies have indicated that compounds similar to this compound can reduce tumor growth in animal models. Further research is needed to confirm these findings and understand the mechanisms involved.

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